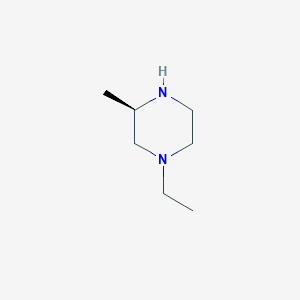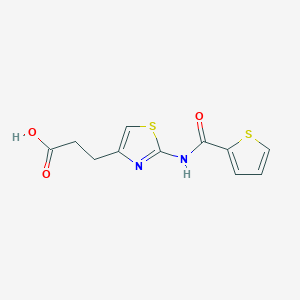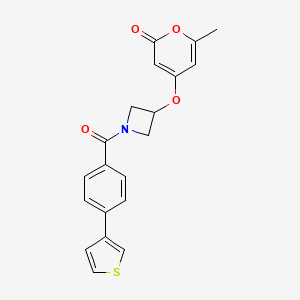![molecular formula C18H16FN3O2S B2391135 (E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide CAS No. 1825982-41-9](/img/structure/B2391135.png)
(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide, also known as FST-100, is a novel compound that has gained attention in the field of pharmaceutical research due to its potential therapeutic applications. FST-100 belongs to the class of compounds known as sulfonamides, which have been used as antibacterial and diuretic agents for decades. However, FST-100 has a unique structure that allows it to interact with specific targets in the body, making it a promising candidate for the treatment of various diseases.
Scientific Research Applications
Fluorescent Chemosensors
Compounds with structural features similar to (E)-N-[2-(2-Fluorophenyl)-5-methylpyrazol-3-YL]-2-phenylethenesulfonamide are explored for their potential as fluorescent chemosensors. Fluorescent chemosensors based on specific chemical frameworks, such as 4-Methyl-2,6-diformylphenol (DFP), have shown high selectivity and sensitivity for detecting various metal ions, anions, and neutral molecules. This capability underscores the broad utility of fluorescent chemosensors in environmental monitoring, medical diagnostics, and biochemical research (P. Roy, 2021).
Toxicity and Drug Interactions
Understanding the toxicity of organic fluorophores, including those used in molecular imaging, is crucial for safe application in medical diagnostics. Studies review the cytotoxicity, tissue toxicity, in vivo toxicity, and mutagenicity of widely used fluorophores, providing a foundation for evaluating the safety of new compounds with similar properties (Raphael E. Alford et al., 2009).
Synthesis and Chemical Modifications
Research into practical syntheses of related compounds, such as 2-Fluoro-4-bromobiphenyl, a key intermediate for manufacturing anti-inflammatory materials, highlights the significance of developing efficient, scalable methods for producing compounds with fluorine substitutions. This work illustrates the ongoing need for innovative synthetic approaches in the development of pharmaceuticals and agrochemicals (Yanan Qiu et al., 2009).
Medical Diagnostics and Treatment
Compounds featuring fluorine, such as fluorinated pyrimidines, play a crucial role in cancer treatment. Insights into their synthesis, including the incorporation of isotopes for studying metabolism and biodistribution, highlight the importance of fluorine chemistry in developing more effective, targeted therapeutic agents. The exploration of how these compounds affect nucleic acid structure and function could inform future applications of this compound in personalized medicine (W. Gmeiner, 2020).
properties
IUPAC Name |
(E)-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O2S/c1-14-13-18(22(20-14)17-10-6-5-9-16(17)19)21-25(23,24)12-11-15-7-3-2-4-8-15/h2-13,21H,1H3/b12-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJDDEQQWFHEJQ-VAWYXSNFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NS(=O)(=O)C=CC2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2391053.png)

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2391056.png)
![5-[(2-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391059.png)
![4-(diethylsulfamoyl)-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2391060.png)

![8-[3-(3,4-Dimethylphenyl)sulfonylquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2391063.png)
![2-Amino-3-[4-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2391064.png)



![Ethyl 4-(2-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2391071.png)
